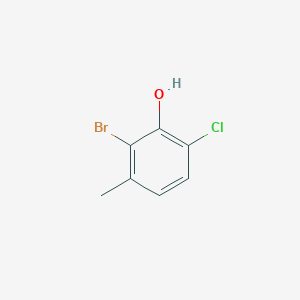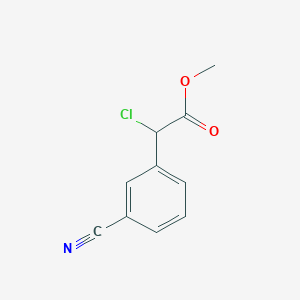![molecular formula C12H16BrCl2NO B1525620 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1220033-41-9](/img/structure/B1525620.png)
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
This compound is a derivative of piperidine, which is a heterocyclic organic compound . The IUPAC name of this compound is 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride . It has a molecular weight of 341.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This indicates that the compound consists of a piperidine ring with a bromo-chlorophenoxy methyl group attached to it.Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.07 . Other physical and chemical properties such as boiling point, density, and solubility are not mentioned in the search results.Applications De Recherche Scientifique
Metabolic Activity and Pharmacological Effects
- Studies on compounds structurally related to piperidine derivatives have shown metabolic activities in obese rats, indicating potential applications in obesity treatment and metabolic regulation. For instance, certain piperidine acetate hydrochlorides have been observed to cause reduced food intake and weight gain in obese rats, alongside an increase in free fatty acid concentration, suggesting effects on metabolic pathways (Massicot et al., 1985).
Effects on Feeding Behavior and Toxicity
- Research on N-methyl piperidine derivatives has evaluated their impact on feeding behavior and toxicity. These studies have highlighted the potential of such compounds to affect the satiety center, reducing obesity in mice without psychotropic activity or significant toxicity, pointing towards their use in controlling obesity (Massicot et al., 1984).
Activation of Energy Expenditure
- Piperidine derivatives have been examined for their thermogenic effects, demonstrating the ability to increase energy expenditure by elevating resting oxygen consumption in rats. This suggests potential applications in weight management and metabolic syndrome treatments (Massicot et al., 1985).
Chemical and Molecular Interaction Studies
- The molecular interactions of certain piperidine derivatives with specific receptors have been studied, offering insights into the structural requirements for receptor binding and activity. Such research provides a foundation for the design of receptor-targeted therapies in various diseases (Shim et al., 2002).
Molecular Structure Analysis
- Detailed molecular structure analysis of compounds such as 4-carboxypiperidinium chloride has been conducted, illustrating the importance of crystallography in understanding compound properties and interactions, which can be critical in drug design and development (Szafran et al., 2007).
Propriétés
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNTFZJMIZQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)

![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)




![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)
